![molecular formula C19H22N2O2 B188806 alpha-(4-Morpholinylmethyl)-9H-carbazole-9-ethanol CAS No. 91324-16-2](/img/structure/B188806.png)
alpha-(4-Morpholinylmethyl)-9H-carbazole-9-ethanol
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Description
Alpha-(4-Morpholinylmethyl)-9H-carbazole-9-ethanol, also known as Mecamylamine, is a synthetic compound that belongs to the class of tertiary amines. It is a non-competitive antagonist of nicotinic acetylcholine receptors and has been widely used in scientific research for its ability to block the effects of nicotine on the nervous system.
Scientific Research Applications
Synthesis and Drug Development
One notable application involves the synthesis of HIV-1 non-nucleoside reverse transcriptase inhibitors, where the beta-amino alcohol, derived from a similar structure, plays a crucial role as a chiral moderator. This process underscores the compound's significance in developing potent antiviral drugs, showcasing its contribution to therapeutic advancements (Kauffman et al., 2000).
Material Science and Optics
In material science, the compound has facilitated the growth of large single crystals with non-linear optical properties, which are critical for applications in second harmonic generation (SHG). This utility demonstrates the compound's importance in developing materials with desirable optical characteristics for technological applications (Bahra et al., 2001).
Photophysical Properties
The compound has also played a pivotal role in synthesizing push-pull chromophoric styryls, highlighting its utility in exploring photophysical properties and developing fluorescent molecular rotors for viscosity sensing. This application is vital for advancements in fluorescence microscopy and imaging techniques, providing tools for biological and material science research (Telore et al., 2015).
Photopolymerization Catalysts
Furthermore, derivatives of the compound have been utilized as photopolymerization catalysts, demonstrating their effectiveness in initiating polymerization under visible light. This application is essential for developing new photoinitiating systems for 3D printing technologies, enabling rapid fabrication of materials with complex geometries and tailored properties (Mousawi et al., 2017).
Biofuel Production
Additionally, the compound's structural analogs have been investigated for their potential in enhancing biofuel production, specifically in the pretreatment of lignocellulosic biomass to improve ethanol yields. This research underscores the compound's relevance in developing sustainable energy solutions and its contribution to the biofuel industry (Kahani et al., 2017).
properties
IUPAC Name |
1-carbazol-9-yl-3-morpholin-4-ylpropan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c22-15(13-20-9-11-23-12-10-20)14-21-18-7-3-1-5-16(18)17-6-2-4-8-19(17)21/h1-8,15,22H,9-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HACSALNKWCJCSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90919819 |
Source
|
Record name | 1-(9H-Carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90919819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49671456 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
alpha-(4-Morpholinylmethyl)-9H-carbazole-9-ethanol | |
CAS RN |
91324-16-2 |
Source
|
Record name | 9H-Carbazole-9-ethanol, alpha-(4-morpholinylmethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091324162 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(9H-Carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90919819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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